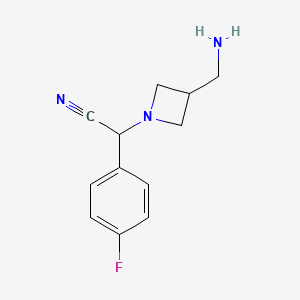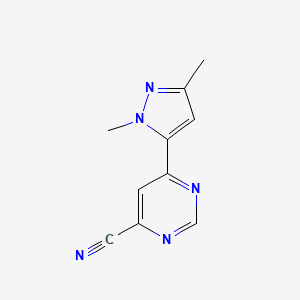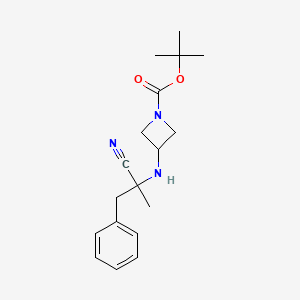
2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Attachment of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Products may include oximes or amides.
Reduction: Products may include primary amines.
Substitution: Products may vary depending on the substituent introduced.
科学研究应用
2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
相似化合物的比较
Similar Compounds
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-bromophenyl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-methylphenyl)acetonitrile
Uniqueness
The presence of the fluorophenyl group in 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may confer unique properties such as increased metabolic stability or specific interactions with biological targets, distinguishing it from similar compounds.
属性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)azetidin-1-yl]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2 |
InChI 键 |
MMYQVQLVAMECHU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C#N)C2=CC=C(C=C2)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)





![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
